molecular formula C6H14Cl2N2 B8192112 endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride

endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride

Cat. No.: B8192112
M. Wt: 185.09 g/mol
InChI Key: HTRKDYSITJJNHZ-KXSOTYCDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride involves several steps. One common method includes the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Amine Introduction:

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride
  • 1-Aza-bicyclo[2.2.1]heptane derivatives
  • Bicyclic amines

Uniqueness

endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt form. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable in specific research and industrial applications.

Biological Activity

Endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride, commonly referred to as 2-azabicyclo[2.2.1]heptan-3-one dihydrochloride, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical identifiers:

PropertyValue
CAS Number134003-03-5
Molecular FormulaC6H9Cl2N
IUPAC Name(1R,4S)-3-azabicyclo[2.2.1]heptan-2-one dihydrochloride
PubChem CID2734523

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It acts as a ligand for several receptors, including:

  • Nicotinic Acetylcholine Receptors (nAChRs) : These receptors are involved in neurotransmission and are crucial for cognitive functions.
  • Dopaminergic Pathways : The compound may influence dopamine signaling, which is significant in mood regulation and reward pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Cognitive Enhancement : Studies suggest that compounds similar to this bicyclic amine enhance cognitive functions in animal models, potentially through cholinergic modulation.
  • Antidepressant Activity : Preliminary data indicate that the compound may have antidepressant-like effects in rodent models, possibly by modulating serotonergic systems.
  • Analgesic Properties : Some studies have reported analgesic effects, suggesting a potential role in pain management.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives of endo-1-aza-bicyclo[2.2.1]heptan:

Study 1: Cognitive Enhancement in Zebrafish Models

A study conducted by researchers utilized zebrafish as a model organism to assess the cognitive-enhancing properties of 7-oxabicyclo[2.2.1]heptenes derived from similar structures. The results indicated improved learning and memory capabilities in treated groups compared to controls, suggesting potential applications in cognitive disorders .

Study 2: Antidepressant-Like Effects

In a rodent model, the administration of a derivative of endo-1-aza-bicyclo[2.2.1]heptan demonstrated significant reductions in depressive-like behaviors as measured by forced swim tests and sucrose preference tests . These findings point towards its potential utility in treating mood disorders.

Study 3: Analgesic Activity

Another study focused on the analgesic properties of related bicyclic compounds, revealing that they could effectively reduce pain responses in inflammatory models . This adds to the therapeutic potential of endo-1-aza-bicyclo[2.2.1]heptan derivatives in pain management strategies.

Properties

IUPAC Name

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c7-6-4-8-2-1-5(6)3-8;;/h5-6H,1-4,7H2;2*1H/t5-,6+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRKDYSITJJNHZ-KXSOTYCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H]1[C@@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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